3-[3-[[4-(6-Fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APX2039 is an orally active inhibitor of the fungal Gwt1 enzyme. It is a prodrug of the novel Gwt2096 inhibitor APX1. APX2039 exhibits potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii. It blocks the localization of glycosylphosphatidylinositol-anchored cell wall mannoproteins, making it a promising candidate for the treatment of cryptococcal meningitis .
準備方法
The synthesis of APX2039 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
化学反応の分析
APX2039 undergoes various chemical reactions, including:
Oxidation: APX2039 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: APX2039 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
科学的研究の応用
APX2039 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of the Gwt1 enzyme.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential to treat fungal infections.
Medicine: Explored as a treatment for cryptococcal meningitis, particularly in immunocompromised patients.
Industry: Potential applications in the development of new antifungal therapies and as a reference compound in pharmaceutical research
作用機序
APX2039 exerts its effects by inhibiting the fungal Gwt1 enzyme, which is essential for the biosynthesis of glycosylphosphatidylinositol-anchored cell wall mannoproteins. This inhibition disrupts the localization of these proteins, leading to impaired cell wall integrity and ultimately fungal cell death. The molecular targets involved include the Gwt1 enzyme and the pathways associated with glycosylphosphatidylinositol biosynthesis .
類似化合物との比較
APX2039 is compared with other similar compounds, such as:
APX001A: Another Gwt1 inhibitor with similar antifungal activity.
APX2020: A related compound with a different spectrum of activity.
APX2041: Exhibits similar inhibitory effects but with varying potency. APX2039 is unique due to its potent activity against Cryptococcus species and its ability to block glycosylphosphatidylinositol-anchored cell wall mannoproteins
If you have any more questions or need further details, feel free to ask!
特性
分子式 |
C20H15FN4O2 |
---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
3-[3-[[4-(6-fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H15FN4O2/c21-18-4-1-5-19(24-18)26-15-8-6-13(7-9-15)11-14-12-17(27-25-14)16-3-2-10-23-20(16)22/h1-10,12H,11H2,(H2,22,23) |
InChIキー |
HSPXTNVHQPVEGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)F)OC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。